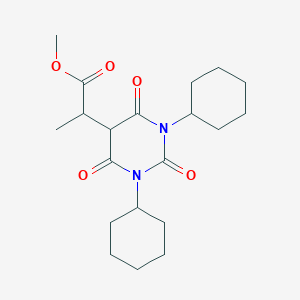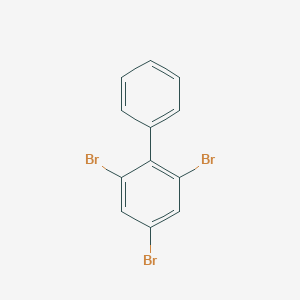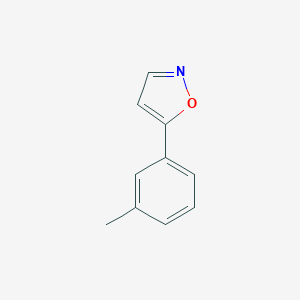
1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Übersicht
Beschreibung
“1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone” is a chemical compound with the molecular formula C19H18O5 . It is also known by its synonyms R1128C and 9,10-Anthracenedione .
Molecular Structure Analysis
The molecular structure of “1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone” consists of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 326.34 .Wissenschaftliche Forschungsanwendungen
Anthraquinone Derivatives in Pharmacology and Toxicology
Anthraquinone derivatives, including 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone, are known for their varied pharmacological activities. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a similar compound that has shown potential in pharmacology and toxicology. It exhibits properties such as anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion activities, indicating its potential in treating diseases like cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).
Anticancer Properties
Anthraquinones, including variants similar to 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone, have demonstrated anticancer properties. Studies have shown that these compounds can inhibit the formation of advanced glycation end products and exhibit cytotoxic activities against various cancer cell lines, such as breast and prostate cancer cells (Yoo et al., 2010), (Kanokmedhakul et al., 2005).
Potential in Treating Diabetes
Anthraquinone derivatives are also studied for their antidiabetic activities. Emodin, for instance, enhances glucose tolerance and insulin sensitivity, indicating a potential role in diabetes management (Martorell et al., 2021).
Immune-Boosting and Anti-Viral Efficacy
Some anthraquinone derivatives have shown immune-boosting, anti-inflammatory, and anti-viral efficacy. This makes them potential candidates for therapies against infectious diseases like COVID-19 (Khanal et al., 2020).
Wound Healing and Tissue Regeneration
Emodin, a close derivative, has been shown to promote the healing of excisional wounds in rats, indicating a potential role in tissue regeneration and wound healing (Tang et al., 2007).
Other Biological Activities
Anthraquinones, in general, have been studied for their diverse biological activities such as antimicrobial, antifibrotic, and immunosuppressive effects. These compounds offer a broad therapeutic window, making them promising candidates for various pharmacological applications (Semwal et al., 2021).
Eigenschaften
IUPAC Name |
1,3,6-trihydroxy-8-(3-methylbutyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIGXKMUTUJEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159270 | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
CAS RN |
135161-98-7 | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135161-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



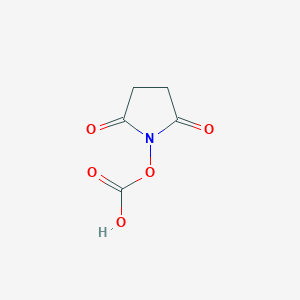
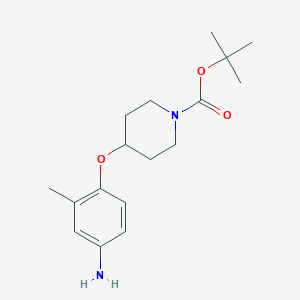
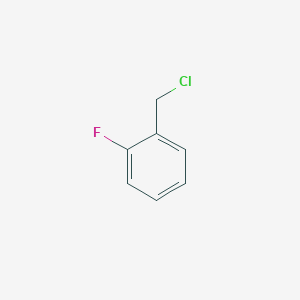

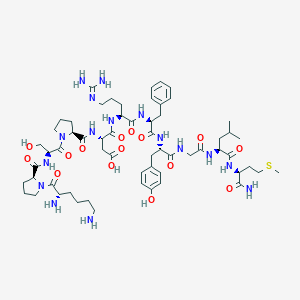
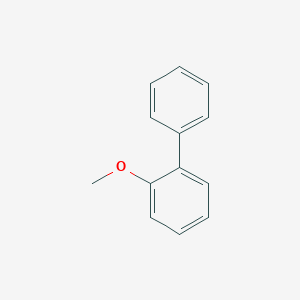
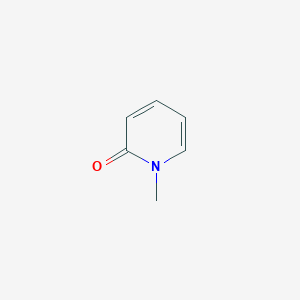
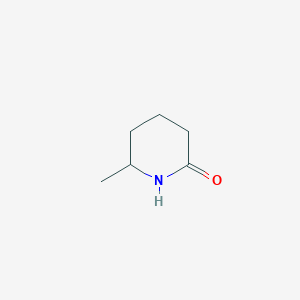
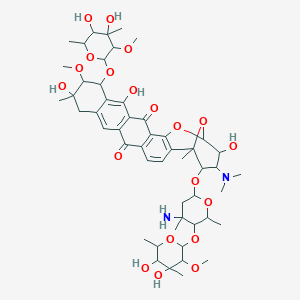

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
